
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone, also known as ATTF, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that has a molecular formula of C8H6F3NOS. ATTF is a versatile compound that has several applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and oxidative stress pathways. This compound has been shown to modulate the expression of various genes and proteins involved in these pathways, leading to a decrease in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the levels of reactive oxygen species, and increase the activity of antioxidant enzymes. This compound has also been shown to modulate the expression of various genes and proteins involved in cell growth, proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, this compound has several limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability for certain research applications.
Direcciones Futuras
There are several future directions for the research on 1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone. One potential direction is to further investigate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore the mechanisms of action of this compound in more detail, including its interactions with specific enzymes and proteins involved in the inflammatory and oxidative stress pathways. Additionally, future research could focus on developing more efficient and cost-effective methods for the synthesis of this compound, which would increase its availability for research applications.
Métodos De Síntesis
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride. The resulting intermediate is then further reacted with sodium borohydride to yield the final product. The synthesis of this compound requires specialized equipment and expertise, and it is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(5-Aminothiophen-2-yl)-2,2,2-trifluoroethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
| 177411-86-8 | |
Fórmula molecular |
C6H4F3NOS |
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
1-(5-aminothiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)5(11)3-1-2-4(10)12-3/h1-2H,10H2 |
Clave InChI |
NUJZWUAFCUHGSF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)N)C(=O)C(F)(F)F |
SMILES canónico |
C1=C(SC(=C1)N)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 1-(5-amino-2-thienyl)-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


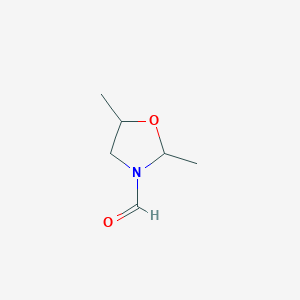

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)

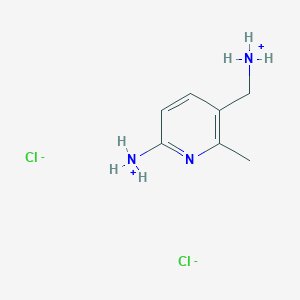
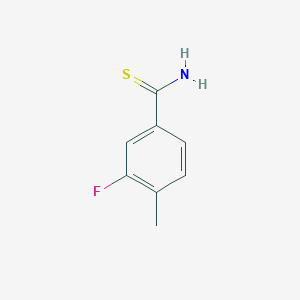
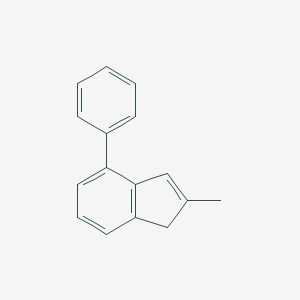
![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)

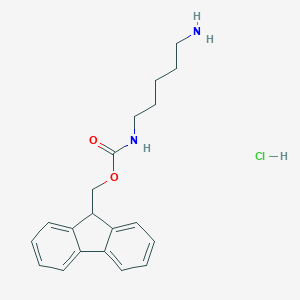
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)


![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
